![molecular formula C6H3BrClN3 B13125100 2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13125100.png)
2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to the imidazo[4,5-c]pyridine core. Imidazopyridines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,3-diaminopyridine derivatives, which undergo nucleophilic substitution followed by cyclization. For instance, starting from 2-chloro-3-nitropyridine, nucleophilic substitution with a suitable amine, followed by reduction of the nitro group and cyclization, can yield the desired imidazopyridine derivative .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig coupling, is common in industrial settings to introduce the bromine and chlorine substituents efficiently .
化学反応の分析
Types of Reactions: 2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Cyclization Reactions: Further cyclization can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of palladium on carbon are typical.
Major Products: The major products formed from these reactions include substituted imidazopyridines, N-oxides, and reduced amine derivatives .
科学的研究の応用
2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purines.
Industry: The compound is used in the development of agrochemicals and materials science
作用機序
The mechanism of action of 2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by mimicking the structure of natural substrates or ligands. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects. For example, imidazopyridines have been shown to inhibit kinases involved in cancer cell proliferation .
類似化合物との比較
- 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
- 2-Chloro-3-nitropyridine
- 2-Fluoro-3-nitropyridine
Comparison: 2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. Compared to other imidazopyridines, this compound may exhibit enhanced potency or selectivity in certain applications due to these substituents .
特性
分子式 |
C6H3BrClN3 |
|---|---|
分子量 |
232.46 g/mol |
IUPAC名 |
2-bromo-6-chloro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-6-10-3-1-5(8)9-2-4(3)11-6/h1-2H,(H,10,11) |
InChIキー |
ILIBRVBOBMDEDN-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN=C1Cl)NC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


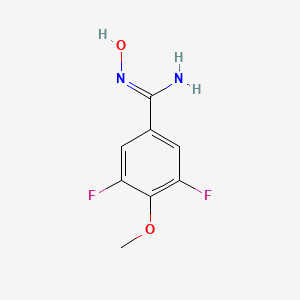
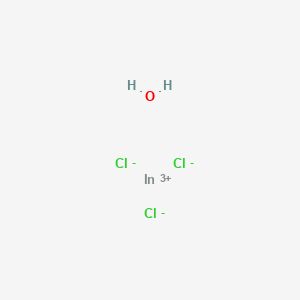

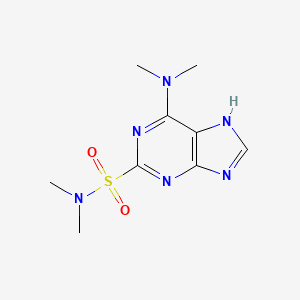

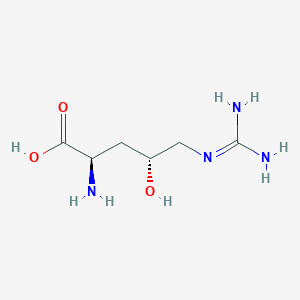
![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
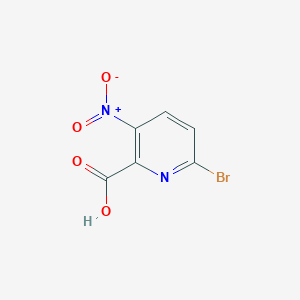
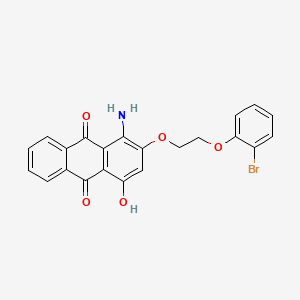
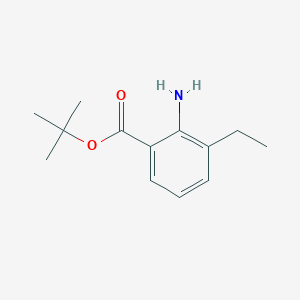
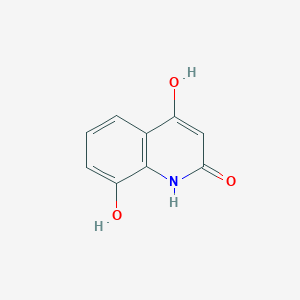
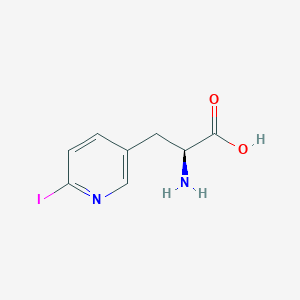
![Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13125085.png)

